The primary mechanism of action of letrozole involves the inhibition of the aromatase enzyme, leading to a significant reduction in estrogen biosynthesis in peripheral tissues. This results in decreased levels of circulating estrogens, which are critical for the growth and proliferation of certain types of breast cancer cells. Letrozole has been found to be more potent than other aromatase inhibitors, achieving near-complete inhibition of the enzyme and greater suppression of estrogen levels23. Additionally, letrozole has been shown to downregulate steroid receptor coactivator-1 (SRC-1) in specific brain regions, which may have implications for its effects on memory, cognition, and mood1.
Letrozole is primarily used as a treatment for hormone receptor-positive breast cancer in postmenopausal women. It has been shown to be effective as a first-line endocrine therapy, surpassing the efficacy of tamoxifen, and has demonstrated clinical benefits in metastatic, neoadjuvant, and adjuvant settings235. The combination of letrozole with other drugs, such as palbociclib, a CDK4/6 inhibitor, has been found to enhance the suppression of malignant cell proliferation, although it did not significantly increase the clinical response rate over a short period5.
Letrozole has also been investigated for its potential use in treating male infertility, particularly in men with a low serum testosterone to estradiol (T:E2) ratio. Treatment with letrozole has been associated with improvements in sperm parameters, suggesting that it may be an effective option for enhancing male fertility in specific cases6.
In addition to its anti-tumor effects, letrozole has been studied for its impact on bone metabolism. It has been found to suppress the fusion of osteoclast precursors and inhibit bone resorption in vitro by affecting the p38-mediated DC-STAMP pathway. This suggests a potential role for letrozole in the treatment of bone-related conditions, although its estrogen-depleting effects can also lead to decreased bone density4.
Environmental exposure to letrozole has been shown to have endocrine-disrupting effects in fish. Early life-stage exposure to letrozole in medaka fish resulted in persistent alterations in sex development and reproduction, highlighting the potential ecotoxicological impact of this drug in aquatic environments7.
The effect of letrozole on the lipid profile has been a concern, as studies have indicated that it may have an unfavorable impact on serum lipid levels. Treatment with letrozole has been associated with increases in total cholesterol, LDL cholesterol, and apolipoprotein B levels, as well as atherogenic risk ratios, which could have implications for cardiovascular health in patients10.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7